molecular formula C11H8BrCl2N3O B5691516 4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide

4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide

Cat. No.: B5691516
M. Wt: 349.01 g/mol
InChI Key: IIZAXCKAGZKQGE-UHFFFAOYSA-N
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Description

4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide is an organic compound with a molecular formula of C11H8BrCl2N3O

Properties

IUPAC Name

4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl2N3O/c1-17-5-7(12)10(16-17)11(18)15-9-3-2-6(13)4-8(9)14/h2-5H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZAXCKAGZKQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide typically involves the reaction of 4-bromo-1-methylpyrazole-3-carboxylic acid with 2,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,4-dichlorophenyl)benzamide
  • 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

4-bromo-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and dichlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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